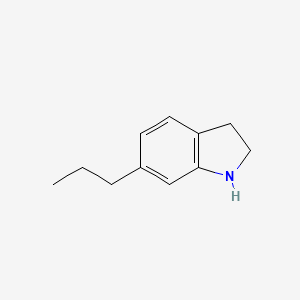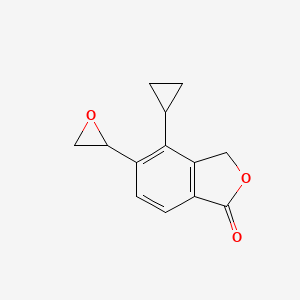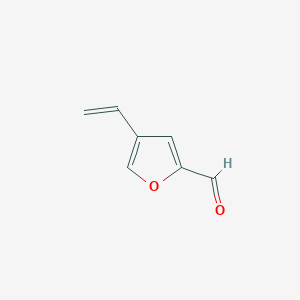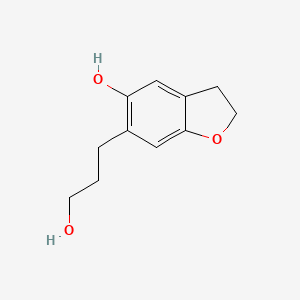
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a hydroxypropyl group attached, which may influence its chemical behavior and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzofuran derivatives.
Hydroxypropylation: The introduction of the hydroxypropyl group is achieved through a nucleophilic substitution reaction. This involves reacting the benzofuran derivative with a suitable hydroxypropylating agent under basic conditions.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and minimize costs, as well as implementing efficient purification processes to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzofuran core can be reduced under specific conditions to form dihydrobenzofurans.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or carboxylic acids, while reduction of the benzofuran core may produce dihydrobenzofurans.
Aplicaciones Científicas De Investigación
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl group may enhance its solubility and bioavailability, allowing it to effectively interact with biological targets. The benzofuran core is known to interact with various enzymes and receptors, potentially modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-5-benzofuranol: Lacks the hydroxypropyl group, which may result in different chemical and biological properties.
6-(3-Hydroxypropyl)-benzofuran: Similar structure but may have different reactivity due to the absence of the dihydro moiety.
Uniqueness
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol is unique due to the presence of both the hydroxypropyl group and the dihydrobenzofuran core
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
6-(3-hydroxypropyl)-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C11H14O3/c12-4-1-2-8-7-11-9(3-5-14-11)6-10(8)13/h6-7,12-13H,1-5H2 |
Clave InChI |
NBCPEELHRMPYFF-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=CC(=C(C=C21)O)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenamine,4-imidazo[1,2-a]pyridin-8-yl-](/img/structure/B8600098.png)

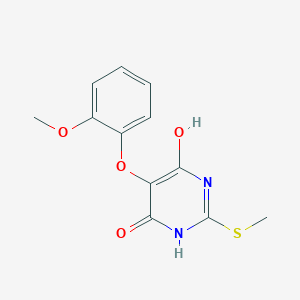

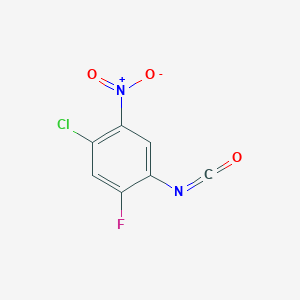
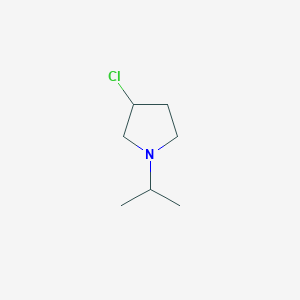
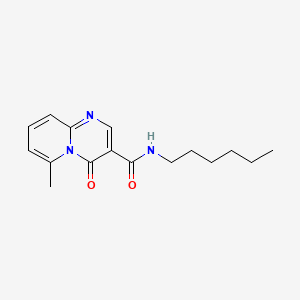

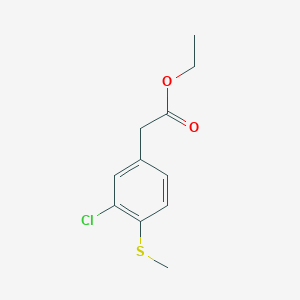
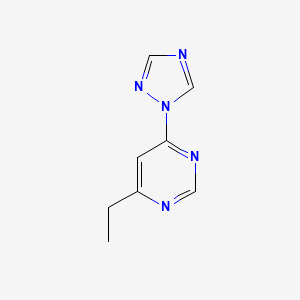
![2-[(2,3-Dimethylphenyl)methyl]oxirane](/img/structure/B8600186.png)
